molecular formula C14H17ClN2O4 B064851 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 183322-18-1

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No. B064851
M. Wt: 312.75 g/mol
InChI Key: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and related compounds involves multiple steps, including etherification, nitration, reduction, and cyclization processes. The synthesis starts from ethyl 3,4-dihydroxybenzoate, leading to high yields and demonstrating efficiency and environmental friendliness suitable for scale-up production (Sun Zhi-zhong, 2011).

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline derivatives has been extensively characterized using various analytical techniques such as IR, NMR, and mass spectrometry. These analyses confirm the molecular structure and help in understanding the compound's chemical behavior and reactivity (Gong Ping, 2005).

Chemical Reactions and Properties

Quinazoline derivatives, including 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, undergo various chemical reactions that enable their application in different fields. These reactions typically involve nucleophilic substitutions and cyclization processes that lead to diverse functionalized compounds with potential biological activities (Yiqiang Ouyang et al., 2016).

Scientific Research Applications

  • Antitumor Activity : A study on the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, a key intermediate in quinazoline derivatives, showed promising antitumor activity, highlighting the potential of these compounds in cancer treatment (Sun Zhi-zhong, 2011).

  • Synthesis of Erlotinib Hydrochloride : Erlotinib hydrochloride, an important pharmaceutical compound used in cancer therapy, was synthesized using 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as an intermediate. This highlights its role in the synthesis of clinically significant drugs (J. Min, 2007).

  • Development of EGFR Inhibitors : The compound has been used in the synthesis of various quinazoline derivatives, which are significant as epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are crucial in treating non-small cell lung cancer (J. Man, J. Qi, Jie Jiang, Sha Li, 2020).

  • Stability Studies : Research on erlotinib hydrochloride, which includes 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, focused on its stability under various stress conditions, aiding in understanding the drug's shelf life and storage requirements (A. Mahajan, P. Miniyar, Amol S. Patil, Rohan U. Waghmare, Jayawant J. Patil, K. Mohanraj, R. Tiwari, 2015).

  • PET Imaging in Tumor Detection : Novel 18 F-labeled quinazoline derivatives, including compounds related to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, have been synthesized for tumor PET imaging. Their low lipophilicity and affinity to EGFR-TK make them suitable for diagnostic purposes (Yan Chong, Jin Chang, Wenwen Zhao, Yong He, Yuqiao Li, Huabei Zhang, Chuanmin Qi, 2018).

  • Antihyperlipidemic Activity : Some novel quinazoline derivatives, related to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, have shown significant antihyperlipidemic activity, indicating their potential in treating conditions like high cholesterol (M. K. Kathiravan, N. Vidyasagar, R. Khiste, Aparna Chote, K. Jain, 2016).

Safety And Hazards

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

properties

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461407
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

CAS RN

183322-18-1
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (2.28 g, 7.7 mmol) and POCl3 (10 mL) in toluene (30 mL) was heated at 125° C. for 5 hours, to afford 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a solid (2.212 g, 91%). 1H NMR (300 MHz, CDCl3) δ 8.86 (s, 1H), 7.44 (s, 1H), 7.34 (s, 1H), 4.34 (t, 4H), 3.89 (t, 4H), 3.50 (s, 3H), 3.49 (s, 3H); LC-MS (ESI) m/z 313 (M+H)+.
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10 mL
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30 mL
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Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
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Synthesis routes and methods III

Procedure details

To 6,7-bis(2-methoxy-ethoxy)-quinazolone (500 mg, 1.7 mmol), from Preparation 1, in CHCl3 (10 mL) containing one drop of DMF was added oxalylchloride (490 μL, 5.6 mmol) in several portions over 5 minutes. Once foaming ceased the solution was refluxed 1.5 hours. The solvent was removed in vacuo and the residue was dissolved in 1,2-dichloroethane (20 mL) and washed two times with 80 mL saturated aqueous Na2CO3. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford solid title product (520 mg, 92%; M.P. 108°-109° C.).
Name
6,7-bis(2-methoxy-ethoxy)-quinazolone
Quantity
500 mg
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490 μL
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10 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SC Li, H Xu, WL Huang - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C20H22ClN3O4·H2O, the quinazoline and benzene ring systems are oriented at a dihedral angle of 4.99 (3). Intramolecular C—H⋯N hydrogen bonding results in …
Number of citations: 4 scripts.iucr.org
M Trinh Hai - 2015 - keep.hcmiu.edu.vn
A highly efficient and economical process in synthesizing Erlotinib Hydrochloride, as a useful drug in treatment of non-small-cell lung cancer. Erlotinib hyrochloride was synthesized in …
Number of citations: 0 keep.hcmiu.edu.vn
G Zhang, L Zha - Research on Chemical Intermediates, 2013 - Springer
Optimized synthesis and purification of erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride) were studied. Highly polar piperazine …
Number of citations: 7 link.springer.com
S Li, X Wang, Y He, M Zhao, Y Chen, J Xu… - European Journal of …, 2013 - Elsevier
Thirteen novel quinazoline nitrogen mustard derivatives were designed, synthesized and evaluated for their anticancer activities in vitro and in vivo. Cytotoxicity assays were carried out …
Number of citations: 37 www.sciencedirect.com
C Karunakara, U Aparna, V Chandregowda… - Analytical …, 2012 - Springer
A simple and rapid reverse-phase high-performance liquid chromatographic (HPLC) method for the simultaneous separation and determination of erlotinib and its process-related …
Number of citations: 17 link.springer.com
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
Inhibitors of tyrosine kinase enzymatic activity represent a promising new class of antineoplastic agents. Although clinical studies performed over the last decade give more insight on …
M Zou, B Jin, Y Liu, H Chen, Z Zhang… - Letters in Drug …, 2019 - ingentaconnect.com
Background: With the approval of gefitinib, erlotinib, afatinib, and osimertinib for clinical use, targeting Epidermal Growth Factor Receptor (EGFR) has been intensively pursued. Similar …
Number of citations: 10 www.ingentaconnect.com
WW Li, XY Wang, RL Zheng, HX Yan… - Journal of Medicinal …, 2012 - ACS Publications
Structure–activity relationship (SAR) studies of 2-(quinazolin-4-ylthio)thiazole derivatives, which are for optimizing the in vitro and in vivo antiacute myeloid leukemia (AML) activity of a …
Number of citations: 40 pubs.acs.org
JW Lee, C Choi, J Kim, S Lee, J Kim, Y Lee… - Archives of Pharmacal …, 2022 - Springer
The gene amplification of human epidermal growth factor receptor 2 (HER2) plays an essential role in the proliferation and progression of several cancers. However, HER2 inhibitors …
Number of citations: 2 link.springer.com
H Yu, Y Li, Y Ge, Z Song, C Wang, S Huang… - European Journal of …, 2016 - Elsevier
With the aim of overcoming gefitinib resistance, a series of novel quinazoline derivatives bearing an adamantyl group on the aniline ring were synthesized as potent epidermal growth …
Number of citations: 30 www.sciencedirect.com

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